Cas no 2227775-03-1 ((1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol)

(1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyridine core with chloro and methoxy substituents. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s functional groups—amine and hydroxyl—provide versatile reactivity for further derivatization, while the chloro and methoxy substituents enhance its utility as a building block in medicinal chemistry. Its structural features are particularly advantageous in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators. The compound is typically synthesized under controlled conditions to maintain purity and consistency, ensuring reliable performance in research and industrial applications.
(1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol structure
2227775-03-1 structure
Product Name:(1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol
CAS No:2227775-03-1
MF:C8H11ClN2O2
MW:202.638140916824
CID:6448375
PubChem ID:165781989
Update Time:2025-05-21

(1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol
    • 2227775-03-1
    • EN300-1995144
    • Inchi: 1S/C8H11ClN2O2/c1-13-8-5(6(12)4-10)2-3-7(9)11-8/h2-3,6,12H,4,10H2,1H3/t6-/m1/s1
    • InChI Key: OWSNCWUDGXEROH-ZCFIWIBFSA-N
    • SMILES: ClC1=CC=C(C(=N1)OC)[C@@H](CN)O

Computed Properties

  • Exact Mass: 202.0509053g/mol
  • Monoisotopic Mass: 202.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 68.4Ų

(1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol Pricemore >>

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Additional information on (1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol

(1S)-2-Amino-1-(6-Chloro-2-Methoxypyridin-3-Yl)Ethan-1-Ol: A Comprehensive Overview

The compound (1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol with CAS No. 2227775-03-1 is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its chiral center, which is a key feature in determining its stereochemical properties and biological activity. The molecule consists of a pyridine ring substituted with chlorine and methoxy groups, along with an amino alcohol moiety, making it a versatile building block for various applications.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and antiviral agents. The presence of the amino group and the hydroxyl group in the ethan-1-ol moiety provides opportunities for further functionalization, enabling researchers to explore its role in drug delivery systems and enzyme inhibition studies.

The synthesis of (1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the amino alcohol group is achieved through nucleophilic substitution or reductive amination, depending on the desired stereochemistry. The stereochemical control during synthesis is crucial, as it directly impacts the compound's biological activity and pharmacokinetic properties.

In terms of applications, this compound has shown promise in catalytic asymmetric synthesis, where its chiral center serves as a template for enantioselective reactions. Recent advancements in asymmetric catalysis have further enhanced its utility, making it a valuable tool in the construction of complex natural products and pharmaceutical intermediates.

Moreover, the compound's ability to form hydrogen bonds due to its hydroxyl and amino groups makes it an attractive candidate for supramolecular chemistry studies. Researchers have explored its potential in self-assembling systems, where it can act as a building block for nanostructured materials with unique physical and chemical properties.

The integration of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of (1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-Yl)Ethan-Ol. Quantum mechanical calculations have revealed that the molecule exhibits distinct electronic transitions, which are influenced by the electron-withdrawing chlorine and electron-donating methoxy groups on the pyridine ring. These findings have implications for its use in optoelectronic devices and sensors.

In conclusion, (1S)-2-amino-1-(6-chloro-2-methoxypyridin-3-Yl)Ethan-Ol (CAS No. 2227775-O3-O) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and computational tools, positions it as a key player in future research endeavors aimed at developing innovative chemical solutions.

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